5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- 4-Fluorophenyl group at position 1, enhancing lipophilicity and metabolic stability due to fluorine’s electron-withdrawing properties.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-13-3-1-2-12(8-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-6-4-14(20)5-7-15/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGDKOSMBWRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable pyrazole derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance yield and purity. Ultrasonic-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and related derivatives.
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The 3-chlorophenyl group (shared by the target compound, HS38, and HS43) is critical for kinase inhibition, as seen in DAPK1-targeting derivatives .
- 4-Fluorophenyl substituents (target compound, ) enhance metabolic stability compared to nitro groups (), which may confer toxicity risks.
Physicochemical Properties: Polar groups (e.g., hydroxyethyl in HS43, methylthio in ) improve solubility but may reduce membrane permeability.
Structural Insights :
Biological Activity
The compound 5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H14ClFN2O
- Molecular Weight : 302.75 g/mol
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chlorophenyl and a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as antitumor agents. For instance:
- Cell Proliferation Inhibition : Compounds similar to the target compound have demonstrated significant inhibition of cancer cell lines. For example, derivatives with similar structures showed IC50 values in the range of 26 µM to 49.85 µM against various cancer cell lines such as A431 and A549 .
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and autophagy in cancer cells. A study indicated that certain derivatives induced autophagy without triggering apoptosis in A549 cell lines .
Kinase Inhibition
The compound's structural similarity to known kinase inhibitors suggests it may act on specific kinases involved in cancer progression:
- CDK2/TRKA Inhibition : Research on related pyrazolo[1,5-a]pyrimidine derivatives revealed potent dual inhibition of CDK2 and TRKA kinases. These compounds exhibited IC50 values as low as 0.09 µM for CDK2, indicating strong inhibitory potential .
Anti-inflammatory Effects
Some studies have also explored the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines:
- Inhibition of Inflammatory Pathways : Certain derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A recent evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with structural modifications similar to the target compound exhibited significant anticancer activity. The study utilized a panel of 60 cancer cell lines from the National Cancer Institute (NCI) and found that several compounds achieved over 40% growth inhibition across multiple cell types .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on related compounds indicated that they bind effectively to the active sites of CDK2 and TRKA kinases. This binding affinity correlates with their observed biological activity, supporting their potential as lead compounds for further development .
Data Tables
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 26 | Cancer Cell Line |
| Compound B | Structure B | 49.85 | A549 Cell Line |
| Compound C | Structure C | 0.09 | CDK2 Kinase |
| Compound D | Structure D | 0.45 | TRKA Kinase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
